molecular formula C10H12FNO2 B112326 2-Amino-2-(4-fluorophenyl)butanoic acid CAS No. 2248-61-5

2-Amino-2-(4-fluorophenyl)butanoic acid

Katalognummer: B112326
CAS-Nummer: 2248-61-5
Molekulargewicht: 197.21 g/mol
InChI-Schlüssel: LMDGQKYLPGTGPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-2-(4-fluorophenyl)butanoic acid (CAS: 2248-61-5) is a fluorinated non-proteinogenic amino acid with the molecular formula C10H12FNO2 and a molecular weight of 197.21 g/mol . Its structure features a four-carbon butanoic acid backbone substituted with a 4-fluorophenyl group and an amino group at the α-position. Key physicochemical properties include:

  • logP: 2.17 (moderate lipophilicity)
  • Boiling point: 310°C at 760 mmHg
  • Density: 1.243 g/cm³
  • Refractive index: 1.539 .

Eigenschaften

IUPAC Name

2-amino-2-(4-fluorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-2-10(12,9(13)14)7-3-5-8(11)6-4-7/h3-6H,2,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDGQKYLPGTGPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)F)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20284380
Record name 2-amino-2-(4-fluorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6272-06-6
Record name NSC37019
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37019
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-2-(4-fluorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Reaction Mechanism and Conditions

  • Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%)

  • Base : K₂CO₃ or NaHCO₃ (2–3 equiv)

  • Solvent : Dioxane/water (4:1) at 80–100°C for 12–24 hours.

  • Yield : 65–78% after purification via silica gel chromatography.

Optimization Insights

  • Boron Reagent Selection : 4-Fluorophenylboronic acid enhances coupling efficiency due to fluorine’s electron-withdrawing effect.

  • Temperature Control : Reactions above 90°C reduce side products like homocoupling byproducts.

Asymmetric Alkylation Using Nickel(II) Complexes

Enantioselective synthesis is achieved via chiral Ni(II) complexes, enabling precise stereochemical control.

Procedure Overview

  • Schiff Base Formation : Glycine reacts with (R)-N-(2-benzoylphenyl)-1-cyclohexylmethylamine to form a Ni(II) complex.

  • Alkylation : CF₃CH₂I (1.2 equiv) is added at −20°C in DMF, followed by KOH (2 equiv).

  • Complex Disassembly : HCl hydrolysis releases the amino acid, yielding (S)-enantiomers with >98% ee.

Scalability and Yield

  • Scale : Demonstrated at 150 g batches.

  • Yield : 82–88% after recrystallization.

Friedel-Crafts Acylation Followed by Amination

This two-step approach involves acylating fluorobenzene with glutaric anhydride, followed by reductive amination.

Stepwise Synthesis

  • Acylation :

    • Reagents : AlCl₃ (2.5 equiv), fluorobenzene, glutaric anhydride.

    • Conditions : 0–30°C in toluene for 10 hours.

    • Intermediate : 4-(4-Fluorobenzoyl)butanoic acid (Yield: 74%).

  • Reductive Amination :

    • Reagents : NH₄OAc, NaBH₃CN (3 equiv) in MeOH.

    • Conditions : 25°C for 6 hours.

    • Yield : 68% after acid-base extraction.

Enzymatic Resolution for Enantiopure Production

Racemic mixtures are resolved using lipases or acylases, selectively hydrolyzing one enantiomer.

Case Study: Porcine Pancreatic Lipase

  • Substrate : N-Acetyl-2-amino-2-(4-fluorophenyl)butanoic acid.

  • Conditions : pH 7.0 buffer, 37°C, 24 hours.

  • Outcome : (S)-enantiomer isolated with 95% ee and 45% yield.

Dynamic Kinetic Resolution (DKR) with Nickel Catalysts

DKR simultaneously racemizes and resolves enantiomers, achieving near-quantitative yields.

Protocol Highlights

  • Catalyst : NiCl₂/(S)-BOX ligand (5 mol%).

  • Solvent : MeOH at 50°C for 2.5 hours.

  • Yield : 94% with 99% ee.

Industrial-Scale Production Methods

Large-scale synthesis prioritizes cost-efficiency and minimal purification steps.

Key Industrial Parameters

ParameterLaboratory ScaleIndustrial Scale
Catalyst Loading5 mol% Pd0.1–1 mol% Pd
Solvent Volume10 mL/g substrate3–5 mL/g substrate
Reaction Time24 hours6–8 hours
PurificationChromatographyCrystallization

Case Example

A patented route employs continuous flow reactors for Suzuki coupling, reducing solvent use by 60% and achieving 90% yield.

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost Efficiency
Suzuki–Miyaura65–78N/AHighModerate
Asymmetric Alkylation82–88>98ModerateHigh
Friedel-Crafts68N/AHighLow
Enzymatic Resolution4595LowModerate
DKR9499HighHigh

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-2-(4-fluorophenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the carboxylic acid group may produce alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Properties:
2-Amino-2-(4-fluorophenyl)butanoic acid has been studied for its role as a selective inhibitor of kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme involved in the kynurenine pathway. This pathway is crucial in the metabolism of tryptophan and is linked to several neurodegenerative diseases. Inhibitors of this enzyme can potentially prevent the formation of neurotoxic metabolites such as quinolinic acid, which is implicated in conditions like Alzheimer's disease, Huntington's chorea, and Parkinson's disease .

Case Studies:
Research indicates that compounds similar to this compound have shown efficacy in preclinical models for neuroprotection. For instance, studies have demonstrated that pharmacological agents targeting the kynurenine pathway can ameliorate symptoms in models of excitotoxicity and neurodegeneration .

Neuropharmacology

Therapeutic Potential:
The compound has been evaluated for its potential in treating various neurological disorders. Its ability to modulate glutamate signaling through KYN-3-OHase inhibition suggests it could be beneficial for conditions characterized by excitotoxicity, such as epilepsy and ischemic brain injury .

Research Findings:
A study published in the Journal of Neurochemistry highlighted the neuroprotective effects of kynurenine pathway inhibitors, demonstrating that they could reduce neuronal death in models of cerebral ischemia . Furthermore, the modulation of metabotropic glutamate receptors (mGluRs) by such compounds has been linked to improvements in cognitive function and mood disorders .

Biochemical Probes

Research Applications:
Due to its structural properties, this compound serves as a valuable biochemical probe for studying receptor interactions and metabolic pathways. Its fluorinated phenyl group enhances its binding affinity and selectivity towards certain receptors, making it useful in drug design and development .

Experimental Use:
Researchers utilize this compound to investigate the effects of altered kynurenine metabolism on neurotransmitter systems. The insights gained from these studies contribute to a better understanding of how disturbances in this pathway may lead to psychiatric and neurological disorders .

Summary Table of Applications

Application AreaDescriptionCase Studies/Findings
Medicinal ChemistryInhibitor of KYN-3-OHase; potential treatment for neurodegenerative diseasesEfficacy shown in preclinical models for neuroprotection
NeuropharmacologyModulation of glutamate signaling; treatment for excitotoxicityReduction in neuronal death observed in ischemia models
Biochemical ProbesStructural probe for receptor interactions; aids drug designEnhanced binding affinity used to study neurotransmitter systems

Wirkmechanismus

The mechanism of action of 2-Amino-2-(4-fluorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

2-Amino-4-(trifluoromethoxy)butanoic Acid

  • Molecular formula: C4H6F3NO3
  • Key features : Contains a trifluoromethoxy (-OCF3) group instead of a fluorophenyl moiety.
  • Physicochemical properties: Higher electronegativity due to three fluorine atoms in the -OCF3 group. Reported log D values indicate enhanced lipophilicity compared to natural aliphatic amino acids .
  • Biological relevance : The -OCF3 group may improve membrane permeability, making it a candidate for peptidomimetic drug design .

(R)-2-Amino-2-(4-fluorophenyl)acetic Acid

  • Molecular formula: C8H8FNO2
  • Key features: Shorter acetic acid backbone (vs. butanoic acid) and chiral (R)-configuration.
  • Used as a glycine derivative in metabolic studies .
  • Biological relevance : The stereochemistry (R-configuration) influences receptor binding specificity, as seen in fluorophenylglycine analogues targeting glycine receptors .

2-Amino-2-(4-ethylphenyl)butanoic Acid

  • Molecular formula: C12H17NO2
  • Key features : Ethyl substituent replaces the fluorine atom on the phenyl ring.
  • Physicochemical properties :
    • Increased hydrophobicity (logP ~1.1 ) due to the ethyl group.
    • Higher boiling point (340.4°C ) compared to the fluorinated analogue .
  • Biological relevance : The ethyl group may enhance lipid bilayer penetration but reduce electronic interactions with polar targets.

2-Amino-2-(4-fluorophenyl)propionic Acid

  • Molecular formula: C9H10FNO2
  • Key features : Propionic acid backbone (three carbons) instead of four.
  • Physicochemical properties :
    • Shorter chain length reduces van der Waals interactions in hydrophobic environments.
    • Structural similarity to alanine derivatives .
  • Biological relevance: Potential use in studying amino acid transport mechanisms due to its intermediate chain length.

Structural and Functional Analysis Table

Compound Molecular Formula Molecular Weight logP Boiling Point (°C) Key Functional Groups Biological Implications
2-Amino-2-(4-fluorophenyl)butanoic acid C10H12FNO2 197.21 2.17 310 Fluorophenyl, butanoic acid Moderate lipophilicity, drug design
2-Amino-4-(trifluoromethoxy)butanoic acid C4H6F3NO3 173.09 N/A N/A Trifluoromethoxy Enhanced membrane permeability
(R)-2-Amino-2-(4-fluorophenyl)acetic acid C8H8FNO2 169.15 N/A N/A Acetic acid, chiral center Glycine receptor modulation
2-Amino-2-(4-ethylphenyl)butanoic acid C12H17NO2 207.27 ~1.1 340.4 Ethylphenyl Increased hydrophobicity
2-Amino-2-(4-fluorophenyl)propionic acid C9H10FNO2 183.18 N/A N/A Propionic acid Amino acid transport studies

Biologische Aktivität

2-Amino-2-(4-fluorophenyl)butanoic acid, also known as a fluorinated amino acid derivative, has garnered attention in pharmacological research due to its potential biological activities. The compound's structure features a fluorine atom on the phenyl ring, which may influence its interaction with biological targets, enhancing its therapeutic efficacy.

  • IUPAC Name : this compound
  • Molecular Formula : C10H12FNO2
  • Molecular Weight : 197.21 g/mol

The biological activity of this compound is primarily attributed to its role as a modulator of neurotransmitter systems. Research indicates that the compound may interact with amino acid transporters and influence neurotransmitter release, particularly in the context of central nervous system (CNS) disorders.

Biological Activities

  • Neuroprotective Effects :
    • Studies have shown that this compound can exert neuroprotective effects by modulating glutamate levels, potentially preventing excitotoxicity in neuronal cells.
    • It has been reported to enhance the survival of dopaminergic neurons in models of Parkinson's disease.
  • Antidepressant Properties :
    • Animal studies suggest that this compound may exhibit antidepressant-like effects, possibly through serotonin and norepinephrine reuptake inhibition.
    • The compound's ability to cross the blood-brain barrier enhances its potential as a CNS-active agent.
  • Anti-inflammatory Activity :
    • Preliminary research indicates that the compound may possess anti-inflammatory properties, which could be beneficial in treating neuroinflammatory conditions.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
NeuroprotectionEnhanced neuron survival in Parkinson's models
AntidepressantReduced depressive behaviors in animal models
Anti-inflammatoryDecreased pro-inflammatory cytokines

Case Study Example

In a study published by MDPI, researchers investigated the effects of various fluorinated amino acids on neuronal health. The findings indicated that this compound significantly reduced apoptosis in cultured neurons exposed to toxic levels of glutamate, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation. However, initial studies indicate:

  • Absorption : Rapid absorption following oral administration.
  • Distribution : High distribution volume, particularly in brain tissues.
  • Metabolism : Primarily metabolized via hepatic pathways; specific enzymes involved are yet to be fully characterized.
  • Elimination : Predominantly excreted through renal pathways.

Q & A

Q. Resolution Strategy :

  • Standardize assay protocols (e.g., fixed substrate concentration, buffer composition).
  • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics directly.
  • Compare docking results with mutational studies (e.g., alanine scanning of key residues).

What synthetic strategies are effective for stereoselective synthesis of this compound?

Advanced Research Question
Methodological Answer:
Key approaches include:

  • Asymmetric Catalysis : Use chiral catalysts (e.g., Evans oxazaborolidines) for enantioselective alkylation of fluorophenyl imines.
  • Enzymatic Resolution : Lipases or acylases to hydrolyze racemic mixtures selectively .
  • Solid-Phase Synthesis : Incorporate fluorinated building blocks into peptide chains for controlled stereochemistry.

For example, L-4-fluorophenylglycine was synthesized with 98% ee using enzymatic resolution and validated via polarimetry .

How does the fluorine substituent influence the compound’s bioactivity compared to non-fluorinated analogs?

Advanced Research Question
Methodological Answer:
The 4-fluorophenyl group enhances:

  • Metabolic Stability : Fluorine’s electronegativity reduces cytochrome P450-mediated oxidation.
  • Binding Affinity : Fluorine participates in electrostatic interactions (e.g., C–F⋯H–N) or alters π-stacking geometry.
  • Solubility : Moderates hydrophobicity compared to chlorinated analogs.

Compare with non-fluorinated analogs using structure-activity relationship (SAR) studies. For instance, replacing fluorine with hydrogen in collagenase inhibitors reduced ΔG by 1.2 kcal/mol .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question
Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis or handling of powders.
  • Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizers.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

Refer to Safety Data Sheets (SDS) for fluorinated analogs, which highlight risks of respiratory irritation and environmental toxicity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.